3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one
Description
The compound 3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone ring. Key structural elements include:
- Z-configuration of the methylidene group bridging the pyrido-pyrimidinone and thiazolidinone moieties.
This compound belongs to a class of molecules known for diverse biological activities, including antimicrobial and antiparasitic properties, as inferred from structurally related analogs .
Properties
Molecular Formula |
C22H20N4O2S2 |
|---|---|
Molecular Weight |
436.6 g/mol |
IUPAC Name |
(5Z)-3-ethyl-5-[[4-oxo-2-(2-phenylethylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H20N4O2S2/c1-2-25-21(28)17(30-22(25)29)14-16-19(23-12-11-15-8-4-3-5-9-15)24-18-10-6-7-13-26(18)20(16)27/h3-10,13-14,23H,2,11-12H2,1H3/b17-14- |
InChI Key |
AFOFZNNBVMHDJN-VKAVYKQESA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)NCCC4=CC=CC=C4)/SC1=S |
Canonical SMILES |
CCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCCC4=CC=CC=C4)SC1=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. The process begins with the formation of the thiazolidinone ring, followed by the construction of the pyridopyrimidinone core. The final step involves the introduction of the amino group and the phenylethyl side chain. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound while maintaining quality control.
Chemical Reactions Analysis
Types of Reactions
3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions are carefully controlled to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.
Scientific Research Applications
3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural Analog 1: 3-{(Z)-[3-(2-Methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(1-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one
Key Differences:
- Thiazolidinone Substituent: Methoxyethyl (vs. ethyl) increases hydrophilicity.
- Position 9: Methyl group on pyrido-pyrimidinone core (absent in target compound).
- Amino Substituent: 1-Phenylethylamino (introduces stereocenter) vs. 2-phenylethylamino.
Implications:
- Enhanced solubility due to methoxyethyl may improve bioavailability.
- Steric effects from the 9-methyl group could alter binding affinity.
- Stereochemical complexity in 1-phenylethylamino may affect target selectivity.
Structural Analog 2: Pyrido[1,2-a]pyrimidin-4-ones with Tricyclic Systems
Example : Thiazolo[3,2-a]pyrido[4,3-d]pyrimidine derivatives.
Key Differences:
- Tricyclic vs. Bicyclic Core : Additional thiazole or imidazole rings in analogs.
Implications:
- Increased molecular rigidity may reduce metabolic flexibility.
- Larger surface area could enhance receptor binding but impair membrane permeability.
Structural Analog 3: Nitro-Substituted Pyrido[1,2-a]pyrimidin-4-ones
Example : 3-Nitro-4H-pyrido[1,2-a]pyrimidin-4-one derivatives.
Key Differences:
- Nitro Group at Position 3 (vs. thiazolidinone-methylidene in target compound).
Implications:
- Demonstrated antiparasitic activity against Leishmania donovani and Entamoeba histolytica .
Yield Challenges :
- Reported yields for similar compounds range from 11–42% due to steric hindrance and competing reaction pathways .
- The thioxo group in the target compound may necessitate protective strategies to prevent undesired side reactions.
Key Structural Determinants of Bioactivity
- Thioxo Group : May enhance hydrogen bonding with biological targets.
- Phenylethylamino Group: Likely contributes to lipophilicity, aiding membrane penetration.
- Z-Configuration : Critical for spatial alignment of pharmacophores; E-isomers may exhibit reduced activity.
Biological Activity
The compound 3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse scientific literature.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 374.487 g/mol. The structural representation includes a thiazolidinone moiety, which is known for its pharmacological significance.
Biological Activity Overview
Research indicates that compounds containing thiazolidinone structures exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains. For example, compounds similar to thiazolidinones have been reported to possess antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis with minimum inhibitory concentration (MIC) values ranging from 16 to 32 mg/ml .
- Antiviral Activity : Studies have demonstrated that thiazolidinone derivatives can inhibit viral proteases, including those from the Dengue virus. The inhibition rates for specific serine proteases were quantified, showcasing the potential of these compounds in antiviral drug development .
- Anticancer Properties : The compound's structural features suggest potential activity against various cancer cell lines. Preliminary studies indicate cytotoxic effects on VERO cells and other cancerous lines, warranting further investigation into its anticancer mechanisms .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The thiazolidinone ring can interact with key enzymes involved in metabolic pathways, leading to inhibition of cell proliferation in cancer cells.
- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that thiazolidinones may induce oxidative stress in target cells, promoting apoptosis through ROS generation.
Study 1: Antibacterial Efficacy
In a study conducted by Zvarec et al., derivatives of thiazolidinones were tested against various bacterial strains. The results indicated that specific modifications to the thiazolidinone structure enhanced antibacterial activity significantly compared to the parent compounds .
Study 2: Antiviral Activity Against Dengue Virus
Mendgen et al. evaluated the inhibitory effects of thiazolidinone derivatives on Dengue virus proteases. Their findings revealed that certain compounds exhibited promising IC50 values, demonstrating potential as antiviral agents .
Data Tables
| Biological Activity | MIC (mg/ml) | IC50 (µM) | Cell Lines Tested |
|---|---|---|---|
| Antibacterial | 16 - 32 | N/A | Staphylococcus aureus, Staphylococcus epidermidis |
| Antiviral | N/A | 35.0 (sensitive), 151.4 (resistant) | Plasmodium falciparum |
| Anticancer | N/A | Varies | VERO cells, various cancer lines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
